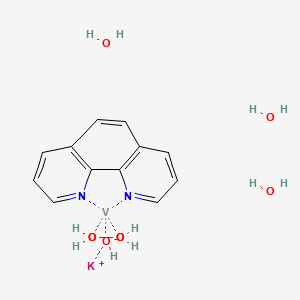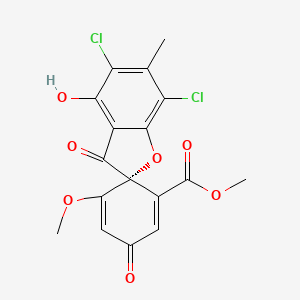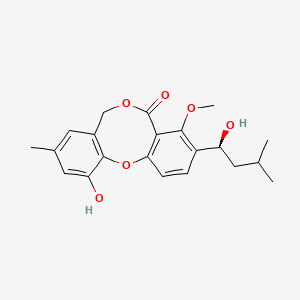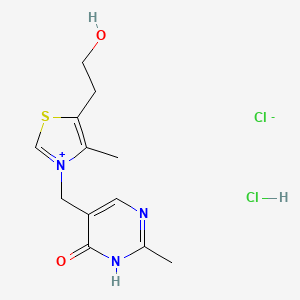![molecular formula C21H19IN2O B1663153 2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one CAS No. 5459-47-2](/img/structure/B1663153.png)
2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one, also known as MPEAF, is a fluorescent probe that has been widely used in scientific research. This compound is particularly useful in studying the interactions between proteins and small molecules in living cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of fluorene derivatives like 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one and their structural characterization, highlighting their potential in material science and organic chemistry (Podda et al., 2023).
Applications in Sensing and Detection
- Fluorene compounds used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, demonstrating their utility in environmental and biological sensing (Han et al., 2020).
- Development of chemosensors for monitoring metal ion concentrations, applicable in biological and environmental analysis (Park et al., 2015).
Mechanofluorochromic Properties
- Investigation of fluorene derivatives as mechanofluorochromic materials, relevant in developing responsive materials for various applications (Kuimov et al., 2020).
Polymer Science
- Use of fluorene-based monomers in the synthesis of polyamides and polyimides, contributing to the field of advanced polymer materials (Yang & Lin, 1993).
Biochemical Applications
- The role of fluorene derivatives as protectants in biochemical syntheses, such as in the protection of hydroxy-groups in organic chemistry (Gioeli & Chattopadhyaya, 1982).
Photochromism and Colorimetric Sensing
- Investigation into photochromic fluorene derivatives for colorimetric sensing of biochemicals like cysteine and homocysteine, indicating their potential in diagnostic applications (Wang et al., 2016).
Eigenschaften
CAS-Nummer |
5459-47-2 |
|---|---|
Produktname |
2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one |
Molekularformel |
C21H19IN2O |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-[methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one |
InChI |
InChI=1S/C21H18N2O/c1-23(13-11-15-6-4-5-12-22-15)16-9-10-18-17-7-2-3-8-19(17)21(24)20(18)14-16/h2-10,12,14H,11,13H2,1H3 |
InChI-Schlüssel |
SVDZPIVNFBEDFQ-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Synonyme |
2-[N-Methyl-N-(2-pyridin-2-ylethyl)amino]fluoren-9-one; NSC-24048 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



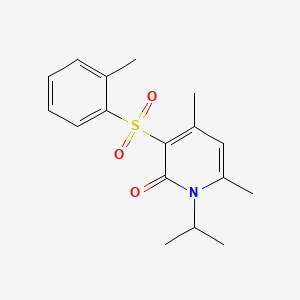
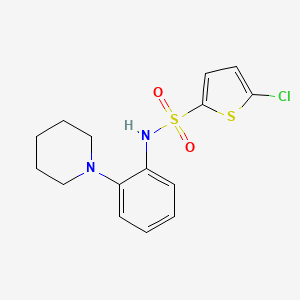
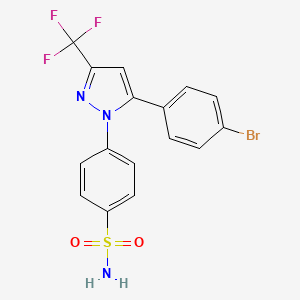
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)
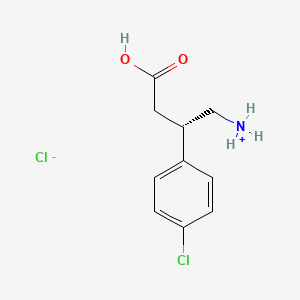
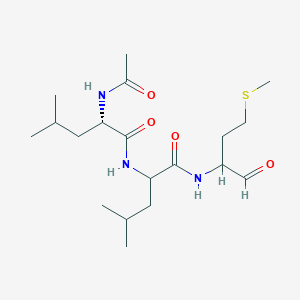
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
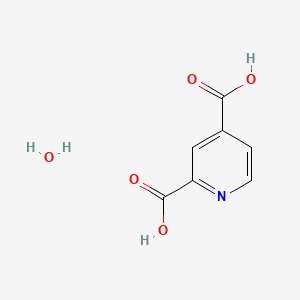
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
